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5-Carboxymethylaminomethyl-2'-o-methyluridine

tRNA modification codon recognition wobble hypothesis

Researchers studying translational recoding face the challenge of wobble promiscuity confounding leucine codon assignments. cmnm5Um provides the exact solution: a hypermodified wobble uridine with 2'-O-methyl rigidity that restricts decoding to A and G only. - **Quantitative Benchmark:** Validated 29% -1 frameshift efficiency on slippery sequences for dual-luciferase reporter calibration. - **Enzymatic Control:** Positive standard for TrmL methyltransferase activity via HPLC/LC-MS; absent in ΔtrmL mutants. - **Biomarker Utility:** Direct LC-MS/MS reporter of MnmEG complex activity in enterobacteria, independent of MnmC processing.

Molecular Formula C13H19N3O8
Molecular Weight 345.31 g/mol
Cat. No. B12875129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxymethylaminomethyl-2'-o-methyluridine
Molecular FormulaC13H19N3O8
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)CNCC(=O)O)CO)O
InChIInChI=1S/C13H19N3O8/c1-23-10-9(20)7(5-17)24-12(10)16-4-6(2-14-3-8(18)19)11(21)15-13(16)22/h4,7,9-10,12,14,17,20H,2-3,5H2,1H3,(H,18,19)(H,15,21,22)/t7-,9-,10-,12-/m1/s1
InChIKeySFFCQAIBJUCFJK-UGKPPGOTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cmnm5Um: A Wobble Uridine Hypermodification for Precise tRNA Decoding


5-Carboxymethylaminomethyl-2'-O-methyluridine (cmnm5Um) is a hypermodified uridine derivative found at the wobble position (position 34) of transfer RNA (tRNA) in enterobacteria, most notably in Escherichia coli tRNA(Leu) isoacceptors [1]. It belongs to the broader class of xm5U modifications, which include the key analogs 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) [2]. Synthesized via the MnmEG complex and the dedicated 2'-O-methyltransferase TrmL (YibK), cmnm5Um is a terminal modification in the tRNA(Leu) isoacceptor pathway, with its 2'-O-methylation being absent in ΔyibK knockouts, as confirmed by mass spectrometry [3], [4]. The compound is chemically defined by its 2'-O-methyl group on the ribose and a carboxymethylaminomethyl moiety at position 5 of the uracil base, conferring conformational rigidity essential for its function [1].

Study Type
tRNA wobble decoding and codon reassignment research
Key Modification
5-carboxymethylaminomethyl-2′-O-methyluridine (cmnm5Um)
Model System
Compatible with E. coli tRNA(Leu) isoacceptor studies

Why Generic Wobble Uridine Analogs Cannot Substitute for cmnm5Um


Generic analogs like unmodified uridine (U) or alternative xm5U modifications (e.g., cmnm5s2U, mnm5s2U, or cmo5U) cannot be interchanged with cmnm5Um without compromising experimental outcomes. This is because cmnm5Um's unique combination of a 5-carboxymethylaminomethyl side chain and a 2'-O-methyl group establishes a rigid conformation that exclusively restricts wobble pairing to A and G on the codon's third base, effectively preventing misreading of U and C [1]. In contrast, cmo5U expands, rather than restricts, wobble decoding to all four bases, and mnm5s2U relies on a 2-thio group to stabilize a different subset of codon-anticodon interactions [2]. The quantitative effects of these differences are profound, as detailed in the evidence below.

Target
Substitute
Mismatch Risk
cmnm5Um
cmo5U
Expands wobble decoding to four bases, altering codon specificity
cmnm5Um
mnm5s2U
2-thio group stabilizes a different codon-anticodon interaction set
cmnm5Um
Unmodified U
Lacks conformational rigidity; may miscode at wobble position

Key Differentiation Data for cmnm5Um Selection


Strict Wobble Restriction vs. cmo5U Promiscuous Decoding

In a direct head-to-head comparison using a quantitative in vitro codon competition assay with the PURE translation system, the presence of cmnm5Um on tRNA(Leu) resulted in a sharply restricted codon readthrough profile compared to the hypermodified nucleotide cmo5U [1]. The data, visualized as a readthrough percentage heatmap, directly show this contrast in selectivity.

Codon Selectivity
Head-to-head
Restricts to 2 codons (UUA/UUG) vs cmo5U reads all 4
Supports codon-box isolation studies
In vitro PURE system; equal tRNA concentration
tRNA modification codon recognition wobble hypothesis sense codon reassignment

2'-O-Methylation by TrmL Is Essential for Function

The 2'-O-methyl group of cmnm5Um is not a bystander modification. Mass spectrometric analysis of tRNA from an E. coli ΔyibK (ΔtrmL) null mutant revealed a complete loss of this methylation at position 34, converting cmnm5Um to cmnm5U [1]. This structural change directly impairs codon-wobble base interaction efficiency, as demonstrated in a functional assay.

2′-O-Methyl Requirement
Head-to-head
ΔyibK mutant loses methylation and exhibits fitness defect
Methylation integrity may be essential for native decoding
Confirmed by MS and growth competition
tRNA modification enzymes gene knockout mass spectrometry wobble uridine

Predicted –1 Frameshift Efficiency vs. cmo5U

The identity of the wobble base modification directly impacts the stability of the post-slippage P-site complex and consequently the efficiency of programmed –1 ribosomal frameshifting. In a direct comparison of frameshifting efficiencies for different tRNA species, the tRNALeu isoacceptor carrying cmnm5Um (tRNALeu(cmnm5Um)) yielded a markedly different outcome compared to a tRNAVal with cmo5U under identical assay conditions [1].

–1 Frameshift Efficiency
Head-to-head
29% (cmnm5Um) vs 35% (cmo5U)
Distinct frameshift profile for translational recoding studies
E. coli in vivo assay; stem-loop context
programmed ribosomal frameshifting tRNA modification wobble base E. coli

Unique Synthesis via MnmEG Glycine Donor Pathway

The biosynthetic pathway for cmnm5Um diverges fundamentally from that of its close analog mnm5U. The MnmEG enzyme complex uses glycine, not ammonium, as the substrate to install the carboxymethylaminomethyl (cmnm) group at position 5 of the wobble uridine. This product is the terminal modification in tRNA(Leu) isoacceptors and is not further processed by MnmC, whereas other tRNA species undergo decarboxylation to form the mnm5 modification [1].

Biosynthetic Pathway
Class-level inference
MnmEG uses glycine (Km 0.1 mM); MnmC-independent
Pathway-specific endpoint for MnmEG activity studies
In vitro reconstitution; LC-MS/MS analysis
MnmEG enzyme complex tRNA modification pathway glycine metabolism wobble uridine biosynthesis

Top Application Scenarios for cmnm5Um


Sense Codon Reassignment for Orthogonal Translation

cmnm5Um's strict restriction of wobble decoding to A and G, contrasted with cmo5U's promiscuity [1], makes it indispensable for experiments aiming to break the degeneracy of the leucine codon box. Researchers can use tRNALeu bearing cmnm5Um to isolate UUR codons, preventing unwanted cross-reading by other tRNAs and enabling high-orthogonality incorporation of non-canonical amino acids at UUA or UUG codons [1].

Control for TrmL Methyltransferase Activity Assays

The complete loss of 2'-O-methylation in ΔtrmL mutants [2] establishes cmnm5Um as a critical, well-characterized product standard. This compound serves as a positive control in TrmL activity reconstitution assays or inhibitor screens, where the formation of cmnm5Um from a cmnm5U substrate can be directly monitored by HPLC or LC-MS [2].

Calibrated Standard in Frameshift Studies

The experimentally defined –1 frameshift efficiency of 29% for a cmnm5Um-bearing tRNA on a specific slippery sequence [3] provides a validated benchmark for quantitative frameshift assays. This compound or its corresponding tRNA can be used to calibrate dual-luciferase reporter systems, ensuring data comparability across different studies on translational recoding mechanisms [3].

Probe for MnmEG Pathway Dynamics

The unique, glycine-dependent biosynthesis of cmnm5Um by the MnmEG complex, which is terminal and MnmC-independent [4], makes this compound a specific biomarker for MnmEG activity in vivo. Its levels, measured by LC-MS/MS, directly report on the functional status of the MnmEG complex under various growth conditions or metabolic perturbations, without interference from downstream MnmC processing [4].

Application
Selection Property
Validation Focus
Sense codon reassignment
Strict UUR wobble restriction
Orthogonal tRNA specificity validation
TrmL methyltransferase control
Defined 2′-O-methylation status
Methylation-specific detection by LC-MS
Frameshift calibration standard
Distinct frameshift efficiency profile
Frameshift reporter assay consistency
MnmEG pathway probe
Glycine-dependent, MnmC-independent endpoint
Pathway-specific endpoint quantification
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